molecular formula C4H6N2O2 B1193966 3-Aminopyrrolidine-2,5-dione CAS No. 5615-80-5

3-Aminopyrrolidine-2,5-dione

Cat. No. B1193966
CAS RN: 5615-80-5
M. Wt: 114.1 g/mol
InChI Key: YDNMHDRXNOHCJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopyrrolidine-2,5-dione derivatives can be achieved through multiple synthetic routes. For instance, a diastereoselective multicomponent synthesis involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF has been reported to produce 3,4-disubstituted N-aminopyrrolidine-2,5-diones with good to excellent yields (Adib, Ansari, & Bijanzadeh, 2011). Additionally, the direct cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols offers a straightforward approach to synthesizing 3-ethoxypyrrolidine-2,5-diones and related derivatives (Zanatta et al., 2012).

Molecular Structure Analysis

Structural investigations of 3-Aminopyrrolidine-2,5-dione derivatives, such as 3-acylpyrrolidine-2,4-diones, reveal the presence of internal and external tautomeric forms. These studies, facilitated by nuclear magnetic resonance spectroscopy and X-ray crystallography, have provided insights into the tautomeric structures of bioactive derivatives, leading to revised structures for several natural products (Nolte, Steyn, & Wessels, 1980).

Scientific Research Applications

Diastereoselective Synthesis

  • A study by Adib, Ansari, and Bijanzadeh (2011) describes the multicomponent synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This synthesis involves N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid under mild conditions in aqueous THF, producing diastereoselectively and in good yields (Adib, Ansari, & Bijanzadeh, 2011).

Stereocontrolled Synthesis for Statine Analogues

  • Farran et al. (2007) report the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines using chiral 3-aminopyrrolidine-2,4-diones. This method provides a new route for preparing statine analogues, which are significant in medicinal chemistry (Farran, Toupet, Martínez, & Dewynter, 2007).

Antimicrobial Activity and Quantum Chemical Investigation

  • Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and explored their antifungal activities. The study also involved quantum chemical investigations to understand the structure-activity relationship of these compounds (Cvetković, Božić, Banjac, et al., 2019).

Synthesis of Derivatives from β-Cyanocarboxylic Acids

  • Zanatta et al. (2012) describe the synthesis of a new series of 3-ethoxypyrrolidine-2,5-diones and related derivatives from β-cyanocarboxylic acids. This procedure offers a simple and convenient method for synthesizing these compounds (Zanatta, Silva, Silva, et al., 2012).

Antioxidant Activity of Derivatives

  • Hakobyan et al. (2020) studied the aminomethylation of ethosuximide derivatives and their antioxidant activities. The research contributes to understanding the chemical properties and potential applications of these derivatives in medicinal chemistry (Hakobyan, Hovasyan, Hovakimyan, et al., 2020).

Antitumor Applications

  • Shchekotikhin et al. (2016) report on anthra[2,3-b]furan-3-carboxamides derivatives with high antiproliferative potency against various tumor cell lines. This study highlights the potential application of 3-aminopyrrolidine derivatives in developing new antitumor agents (Shchekotikhin, Dezhenkova, Tsvetkov, et al., 2016).

Catalysis and Medicinal Importance

  • Dar'in et al. (2020) utilized 1-aryl-3-arylidenepyrrolidine-2,5-diones in RhII-catalyzed O–H, S–H, and N–H insertion reactions, aiming to produce Michael acceptors with potential medicinal applications (Dar'in, Krasavin, Chupakhin, et al., 2020).

Conversion to Maleimide

  • Yan et al. (2018) studied the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide. This research provides insights into the properties of pyrrolidine-2,5-diones and maleimides, crucial in organic synthesis (Yan, Zhang, Zhou, et al., 2018).

Safety And Hazards

3-Aminopyrrolidine-2,5-dione may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, including its derivatives like pyrrolidine-2,5-diones, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-aminopyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMHDRXNOHCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80900978
Record name NoName_24
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80900978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrrolidine-2,5-dione

CAS RN

5615-80-5
Record name Aspartimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Jarzyński, A Rapacz, A Dziubina, E Pękala… - Biomedicine & …, 2023 - Elsevier
A series of 3-aminopyrrolidine-2,5-dione derivatives was synthesized and tested for anticonvulsant activity. Succinimide derivatives were obtained from a simple solvent-based reaction …
Number of citations: 4 www.sciencedirect.com
Y Vo-Hoang, C Gasse, M Vidal, C Garbay, H Galons - Tetrahedron letters, 2004 - Elsevier
Reaction of N-tert-butyloxycarbonylasparagine (Boc-Asn) with 2equiv of benzyl bromide in presence of cesium carbonate led to N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione (N-benzyl-3-…
Number of citations: 17 www.sciencedirect.com
RY Ambaye, MA Indap, SD Naik - Journal of cancer research and clinical …, 1989 - Springer
(R,S)3-{N,N-[bis-(2-chloroethyl)]-amino}-1-(2′-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride (I) has shown antitumor activity against P388 and L1210 leukaemias and Sarcoma …
Number of citations: 10 link.springer.com
C Howes, NW Alcock, BT Golding… - Journal of the Chemical …, 1983 - pubs.rsc.org
Two methods are described for the preparation of optically pure cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione]: (i) by self-condensation of (S)-3-…
Number of citations: 13 pubs.rsc.org
P Zajdel, G Subra, AJ Bojarski, B Duszyńska… - Bioorganic & medicinal …, 2007 - Elsevier
Novel arylpiperazines with N-acylated amino acids, selected on the basis of a preliminary screening of two libraries previously synthesized on SynPhase ™ Lanterns, were prepared in …
Number of citations: 38 www.sciencedirect.com
P Zajdel, G Subra, P Verdie, AJ Bojarski… - European journal of …, 2009 - Elsevier
A library of ethylene analogs of the previously described arylpiperazines with N-acylated amino acids was synthesized on SynPhase™ Lanterns and the library representatives were …
Number of citations: 7 www.sciencedirect.com
P Zajdel, G Subra, AJ Bojarski, B Duszyńska… - Bioorganic & medicinal …, 2006 - Elsevier
A library consisting of 60 arylpiperazines modified with N-acylated amino acids was prepared on BAL linker SynPhase™ Lanterns and evaluated in vitro for 5-HT 1A receptor affinity. …
Number of citations: 19 www.sciencedirect.com
C Howes - 1983 - wrap.warwick.ac.uk
The natural product antibiotic 593A is useful in the treatment of some forms of cancer. However, like most of the drugs used in the treatment of cancer 593A manifests unpleasant side-…
Number of citations: 2 wrap.warwick.ac.uk
JF Brière, P Charpentier, G Dupas, G Quéguiner… - Tetrahedron, 1997 - Elsevier
The synthesis of novel pyrrolo[3,2-c]isoquinolines is investigated starting from 3-aminosuccinimides. Various known routes leading to 3-aminosuccinimides were tested but a new …
Number of citations: 43 www.sciencedirect.com
T Tian, K Takada, Y Ise, S Ohtsuka, S Okada… - Tetrahedron, 2020 - Elsevier
From a marine sponge Pachastrella sp., new congeners of the microsclerodermins, microsclerodermins N and O, have been isolated. Their structures were elucidated by analysis of …
Number of citations: 7 www.sciencedirect.com

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